4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine
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Overview
Description
4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with ethoxy and methyl groups, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base.
Substitution Reactions: The ethoxy and methyl groups are introduced to the pyrimidine ring through nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethyl oxalate.
Coupling Reactions: The pyrimidine and piperazine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy and fluorophenyl groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ester and amide bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyrimidine and piperazine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: It is evaluated for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis, and modulates the NF-kB inflammatory pathway.
Antimicrobial Activity: It targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of bacterial DNA replication.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- (4-(4-Fluorophenyl)piperazin-1-yl)(4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl)methanone
Uniqueness
4-ethoxy-6-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as a neuroprotective and anti-neuroinflammatory agent sets it apart from other similar compounds .
Properties
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-3-25-17-12-16(20-13(2)21-17)22-8-10-23(11-9-22)18(24)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJTQPXFNZEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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